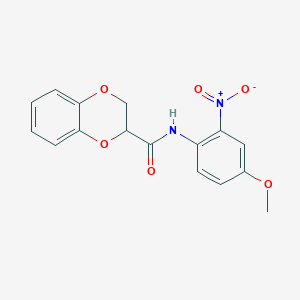
N-(4-甲氧基-2-硝基苯基)-2,3-二氢-1,4-苯并二噁烷-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound characterized by its complex structure, which includes a benzodioxine ring and a nitrophenyl group
科学研究应用
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes, allowing for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(4-methoxy-2-nitrophenyl)hexadecanamide: Similar in structure but with a longer aliphatic chain.
2-methoxy-4-nitrophenyl isocyanate: Shares the nitrophenyl and methoxy groups but differs in the functional group.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
生物活性
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C15H13N2O5
- Molecular Weight : 287.27 g/mol
- CAS Registry Number : [insert CAS number if known]
The compound features a benzodioxine core with methoxy and nitro substituents that may influence its biological activity.
Synthesis
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 4-methoxy-2-nitroaniline with appropriate acylating agents under controlled conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion and purity of the product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with nitro and methoxy groups have shown promising cytotoxic effects against various cancer cell lines. In vitro assays such as MTT and colony-forming assays are commonly employed to evaluate cytotoxicity and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | MTT |
| HeLa (Cervical Cancer) | 12.3 | Colony-forming assay |
| A549 (Lung Cancer) | 18.5 | MTT |
These findings suggest that N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may exhibit similar anticancer properties.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in cancer progression and metabolic pathways. For example, inhibition of enzymes such as Dipeptidyl peptidase IV (DPP-IV) could enhance insulin secretion and lower blood glucose levels, which is beneficial in diabetic conditions.
Case Studies
-
Study on Antidiabetic Properties :
A recent study evaluated the effects of related compounds on α-amylase and α-glucosidase inhibition, demonstrating that modifications in the aromatic rings significantly enhance enzyme inhibition rates. The study utilized spectrophotometric methods to quantify enzyme activity reduction. -
Cytotoxicity Assessment :
Another research project focused on the cytotoxic effects of benzodioxine derivatives on various cancer cell lines. The results indicated that compounds with similar substituents exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-10-6-7-11(12(8-10)18(20)21)17-16(19)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUYFVDKXNPUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














